N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE: is a complex organic compound with a unique structure It belongs to the class of isoindoline derivatives and is characterized by the presence of a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the isoindoline core, followed by the introduction of the cyclopropane carboxamide group. Common reagents used in these reactions include anhydrides, amines, and cyclopropane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-3-METHYLBENZAMIDE
- N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)PYRIDINE-4-CARBOXAMIDE
Uniqueness
Compared to similar compounds, N-(1,3-DIOXO-4,7-DIPHENYL-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-1-CYCLOPROPANECARBOXAMIDE is unique due to the presence of the cyclopropane carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C24H22N2O3/c27-22(17-11-12-17)25-26-23(28)20-18(15-7-3-1-4-8-15)13-14-19(21(20)24(26)29)16-9-5-2-6-10-16/h1-10,13-14,17-21H,11-12H2,(H,25,27) |
InChI Key |
WGBBJWRRHYPODU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NN2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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